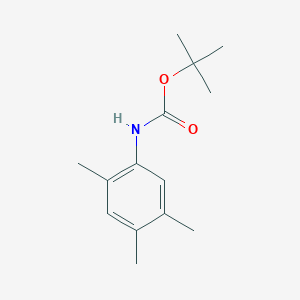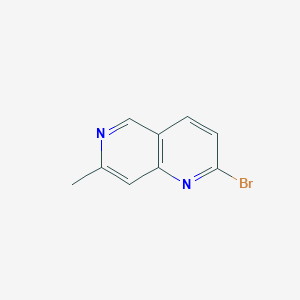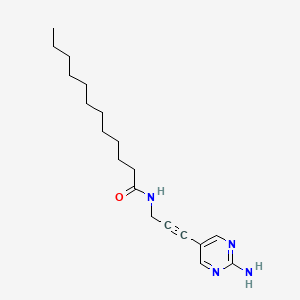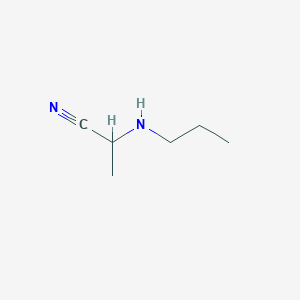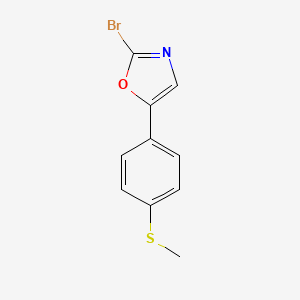![molecular formula C6H6N4O B12970027 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-hydrazinopyridines with isothiocyanates under electrochemical conditions . Another method includes the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . These methods are efficient and provide good yields of the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and palladium catalysis allows for rapid and efficient production, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but differs in the position of the nitrogen atoms within the triazole ring.
1,2,4-Triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
3-Aminopyridine: Lacks the fused triazole ring, making it structurally simpler.
Uniqueness
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol is unique due to its fused ring structure, which imparts specific electronic and steric properties. These properties can enhance its binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
3-amino-1H-[1,2,4]triazolo[4,3-a]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c7-6-9-8-5-3-4(11)1-2-10(5)6/h1-3,8H,(H2,7,9) |
Clé InChI |
ACTFFSTVBNFISG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CC1=O)NN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
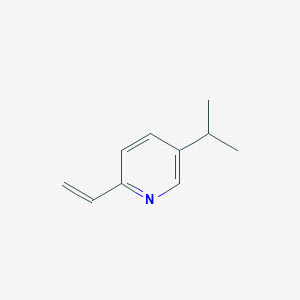
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)

